molecular formula C19H18O5 B10848943 (1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one CAS No. 131359-25-6

(1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one

Cat. No.: B10848943
CAS No.: 131359-25-6
M. Wt: 326.3 g/mol
InChI Key: ISIMGBQRFXXNON-FCXRPNKRSA-N
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Description

(1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one is a compound known for its significant biological and chemical properties It is structurally related to curcumin, a well-known compound found in turmeric

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with acetone under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

(1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one stands out due to its unique combination of hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

CAS No.

131359-25-6

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

(1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C19H18O5/c1-23-18-11-13(5-9-16(18)21)3-7-15(20)8-4-14-6-10-17(22)19(12-14)24-2/h3-12,21-22H,1-2H3/b7-3+,8-4+

InChI Key

ISIMGBQRFXXNON-FCXRPNKRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)/C=C/C2=CC(=C(C=C2)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)C=CC2=CC(=C(C=C2)O)OC)O

Origin of Product

United States

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